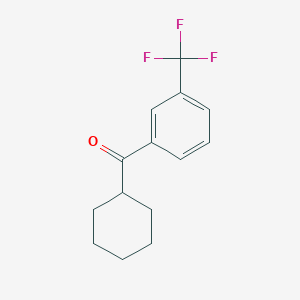

Cyclohexyl 3-trifluoromethylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of Cyclohexyl 3-trifluoromethylphenyl Ketone

Cyclohexyl 3-trifluoromethylphenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules.

Synthesis Analysis

The synthesis of related cyclohexanone derivatives can be achieved through different methods. For instance, an improved synthesis of a hydroxymethyl tricyclic ketone from cyclohexanone has been reported, which is a key intermediate for the synthesis of potent anti-inflammatory agents . Additionally, trifluoromethylated cyclohexyl compounds can be synthesized via a stepwise Robinson annulation, starting from pentafluoropropiophenone . This process involves a Mukaiyama Michael type reaction and can yield various fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyl 3-trifluoromethylphenyl ketone would likely exhibit characteristics similar to those of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, which has been studied in the crystal state, solution, and gas phase . The structure is expected to show a high degree of delocalization over the conjugated system, especially in the presence of electron-withdrawing trifluoromethyl groups.

Chemical Reactions Analysis

Cyclohexyl 3-trifluoromethylphenyl ketone could potentially undergo various chemical reactions. For example, cyclohexanone derivatives can participate in Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions with aldehydes and ketones . Furthermore, the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing the formation of hexahydrofluorenone and other intermediates . These reactions demonstrate the reactivity of cyclohexanone derivatives in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group, which is known to impart unique properties to molecules. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds . The presence of the ketone functional group also allows for further chemical modifications and transformations, as seen in various synthetic strategies .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis The versatility of cyclohexyl 3-trifluoromethylphenyl ketone extends to chemical synthesis and catalysis, as illustrated by Massicot et al. (2011), who explored its utility in synthesizing trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation. Their work underscores the compound's role in producing fluorinated cyclohexane and aromatic derivatives, offering a pathway to novel chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Massicot et al., 2011).

Photopolymerization and Material Science Recent advancements in material science have also benefited from the unique properties of cyclohexyl 3-trifluoromethylphenyl ketone derivatives. Xu et al. (2020) identified ketone derivatives based on cyclohexanone structures as effective photoinitiators for radical and cationic photopolymerizations under visible LED light. This finding opens new avenues for the use of cyclohexyl 3-trifluoromethylphenyl ketone derivatives in 3D printing technologies and the manufacturing of advanced materials with tailored properties (Xu et al., 2020).

Environmental Catalysis Moreover, cyclohexyl 3-trifluoromethylphenyl ketone and its derivatives find applications in environmental catalysis. Denekamp et al. (2018) explored the allylic oxidation of cyclohexene with O2, highlighting the catalytic efficiency of transition-metal catalysts supported on porous carbons. Their work contributes to understanding the mechanisms underlying selective oxidation processes, potentially leading to cleaner industrial chemical production methods (Denekamp et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 3-trifluoromethylphenyl ketone | |

CAS RN |

3277-77-8 |

Source

|

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.